molecular formula C16H25N3O2 B1273093 N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide CAS No. 287927-90-6

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide

Cat. No.: B1273093
CAS No.: 287927-90-6
M. Wt: 291.39 g/mol
InChI Key: QGCYNFUSJJMMCL-UHFFFAOYSA-N
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Description

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide is a synthetic organic compound that belongs to the class of amides This compound features a morpholine ring and a tert-butyl group, which are known to impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-tert-butylphenol and morpholine.

    Acylation Reaction: The 2-amino-4-tert-butylphenol undergoes an acylation reaction with chloroacetyl chloride to form 2-(chloroacetylamino)-4-tert-butylphenol.

    Nucleophilic Substitution: The intermediate product then reacts with morpholine in a nucleophilic substitution reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amine derivatives with reduced functional groups.

    Substitution Products: Substituted amides with new functional groups.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

  • Biological Activity : Research indicates that N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide may interact with various biomolecules, potentially modulating biological pathways related to inflammation and pain management.

Medicine

  • Therapeutic Properties : Investigations have revealed its potential anti-inflammatory and analgesic effects, making it a candidate for treating conditions characterized by chronic inflammation.

Anti-inflammatory Effects

Research shows that this compound can modulate pro-inflammatory cytokines, which are critical in inflammatory diseases. This modulation could lead to therapeutic benefits in conditions such as arthritis or other chronic inflammatory disorders.

In Vitro Studies

A notable study examined the cytotoxic effects of related compounds on cancer cell lines. These compounds exhibited dual inhibition mechanisms targeting BRD4 and CK2 kinases, suggesting that this compound may have similar properties due to its structural analogies .

In Vivo Evaluations

Animal model studies demonstrated that administration of similar compounds resulted in significant tumor reduction without noticeable toxicity, indicating a favorable therapeutic index for potential drug development .

Mechanism of Action

The mechanism of action of N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-methylphenyl)-2-(morpholin-4-yl)acetamide
  • N-(2-amino-4-ethylphenyl)-2-(morpholin-4-yl)acetamide
  • N-(2-amino-4-isopropylphenyl)-2-(morpholin-4-yl)acetamide

Uniqueness

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules.

Biological Activity

N-(2-Amino-4-(tert-butyl)phenyl)-2-morpholinoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.33 g/mol
  • IUPAC Name : this compound

This compound features a morpholino group, which is known for enhancing solubility and bioavailability, alongside an amino group that may contribute to its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Target Interactions : The compound interacts with various enzymes and receptors, potentially modulating biochemical pathways related to inflammation and pain management.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases, which are crucial in cancer cell signaling pathways . This inhibition could lead to reduced proliferation of cancer cells.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Proliferation Inhibition : In vitro experiments indicate that this compound can inhibit the proliferation of certain cancer cell lines. For instance, compounds structurally similar to it have shown significant inhibition rates against breast cancer cell lines, leading to apoptosis and autophagy-associated cell death .
Cell LineInhibition Rate (%)Mechanism of Action
MDA-MB-23144Induction of apoptosis
MDA-MB-46840Autophagy-associated cell death

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that it may modulate the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects through dual inhibition mechanisms targeting BRD4 and CK2 kinases . These findings suggest a promising avenue for developing multitargeted cancer therapies.
  • In Vivo Evaluations : Animal model studies have shown that administration of related compounds resulted in significant tumor reduction without noticeable toxicity, indicating a favorable therapeutic index for further development .

Properties

IUPAC Name

N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)12-4-5-14(13(17)10-12)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCYNFUSJJMMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381892
Record name N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287927-90-6
Record name N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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